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Compound of Interest

Compound Name: 4-(Piperidin-4-yl)thiazole

Cat. No.: B1372670

The 4-(Piperidin-4-yl)thiazole core is a privileged heterocyclic scaffold that has garnered
significant attention in medicinal chemistry and drug discovery. Its unique three-dimensional
structure, combining a flexible piperidine ring with an aromatic, electron-rich thiazole moiety,
provides an ideal framework for interacting with a diverse array of biological targets. The
piperidine nitrogen offers a key point for modification, allowing for the fine-tuning of
physicochemical properties such as solubility and basicity, while the thiazole ring serves as a
versatile anchor for various substituents, influencing target binding and potency.[1] This guide
provides a comprehensive overview of the known derivatives and analogs of this scaffold,
delving into their synthesis, structure-activity relationships (SAR), and therapeutic applications
across different disease areas, including oncology, neurodegenerative disorders, and infectious
diseases.

Core Synthetic Strategies: Building the Scaffold

The construction of the 4-(Piperidin-4-yl)thiazole core predominantly relies on the classical
Hantzsch thiazole synthesis. This robust and versatile method involves the cyclocondensation
of an a-haloketone with a thioamide. In the context of our core scaffold, the key precursors are
a protected piperidine-4-carbothioamide and an appropriate a-halocarbonyl compound. The
choice of the N-protecting group on the piperidine ring (e.g., Boc, Cbz) is critical, as it must be
stable to the reaction conditions and readily cleavable in a subsequent step to allow for further
derivatization.
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General Experimental Protocol: Hantzsch Thiazole
Synthesis

e Thioamide Formation: N-Boc-piperidine-4-carboxamide is treated with a thionating agent,
such as Lawesson's reagent, in a dry, inert solvent like toluene or THF at elevated
temperatures to yield N-Boc-piperidine-4-carbothioamide.

e Cyclocondensation: The resulting thioamide is reacted with an a-haloketone or a-haloester
(e.g., ethyl bromopyruvate) in a suitable solvent like ethanol or DMF.[2] The reaction is
typically refluxed for several hours until completion, as monitored by TLC.

» Work-up and Purification: Upon cooling, the reaction mixture is neutralized, and the crude
product is extracted. Purification via column chromatography yields the protected 2,4-
disubstituted thiazole derivative.

o Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in
dichloromethane) to yield the free piperidine amine, which serves as the key intermediate for
further analog synthesis.[2]
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Caption: General workflow for the synthesis of 4-(Piperidin-4-yl)thiazole analogs.

Therapeutic Applications and Derivative Classes
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Anticancer Agents

The 4-(Piperidin-4-yl)thiazole scaffold has proven to be a fertile ground for the development
of potent anticancer agents, targeting various mechanisms of tumorigenesis.

A series of 2-(piperidin-4-yl)-thiazole-4-carboxamides have been synthesized as simplified
analogs of tubulysins, which are potent inhibitors of tubulin polymerization.[2] The rationale
behind this design was to replace the complex tubuvaline (Tuv) fragment of the natural product
with the more synthetically accessible thiazole-carboxamide moiety, while retaining key
pharmacophoric features.

Structure-Activity Relationship (SAR):

o Piperidine N-substituent: The nature of the substituent on the piperidine nitrogen is crucial for
activity. Ureas derived from aromatic isocyanates, such as 3,4-dichlorophenyl isocyanate,
showed the highest potency against breast cancer cell lines (MCF7).[2]

» Carboxamide Moiety: The amide linkage at the C4 position of the thiazole ring is a key
interaction point. Modifications at this position significantly impact cytotoxicity.

Quantitative Data: In Vitro Cytotoxicity

Compound ID R Group (on Piperidine N) MCF7 ICso (UM)[2]
5k 4-Fluorophenyl-urea 0.6

5m 3,4-Dichlorophenyl-urea 0.2

Taxol (Reference Drug) <0.01

Glutaminase 1 (GLS1) is a critical enzyme in cancer metabolism, responsible for converting
glutamine to glutamate. Its inhibition is a promising strategy for cancer therapy. A series of 2-(1-
(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs were designed based on the known
GLSL1 inhibitor BPTES.[3] This work showcases a bioisosteric replacement strategy, where the
central biphenyl core of BPTES is replaced by a piperidinyl-thiadiazole scaffold.

Key Findings:
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o Compound 24y emerged as a potent and selective GLS1 inhibitor with an ICso of 68 nM.[3]
« |t exhibited over 220-fold selectivity for GLS1 compared to GLS2.[3]

* In vivo studies showed that oral administration of compound 24y (100 mg/kg) resulted in
significant tumor growth inhibition in A549 (40.9%) and HCT116 (42.0%) xenograft models.

[3]

Agents for Neurodegenerative Disorders

The scaffold's ability to cross the blood-brain barrier and interact with CNS targets has been
exploited in the development of agents for Alzheimer's disease (AD).

New thiazole-clubbed piperazine derivatives (a close analog to piperidine) have been designed
as multi-target agents for AD. These compounds aim to simultaneously inhibit
acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) while also preventing the
aggregation of 3-amyloid (AB) peptides.[4]

SAR Insights:

e The substitution pattern on the thiazole ring and the terminal phenyl ring of the piperazine
side chain dictates the inhibitory potency and selectivity.

o Compound 10, with a specific substitution pattern, was the most potent human AChE
inhibitor (ICso = 0.151 uM) and a strong human BuChE inhibitor (ICso = 0.135 uM).[4]

e This compound also demonstrated significant AB1-42 aggregation inhibition and
neuroprotective effects in cell-based assays.[4]
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Caption: Key structure-activity relationship (SAR) insights for different therapeutic classes.

Anti-Infective Agents

Systematic exploration of piperidinyl thiazole analogs, inspired by commercial fungicides like
Oxathiapiprolin, has led to the discovery of novel agents with potent activity against oomycete
pathogens such as Phytophthora infestans.[5] A bioisosteric replacement strategy was
successfully used to identify new derivatives with robust control of oomycete diseases in both
greenhouse and field trials.

Key Structural Modifications and Findings:

» Piperidine Ring: Introduction of bicyclic piperidine systems maintained or improved activity.
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e Aryl Substituents: Sulfoximine-substituted aryl groups demonstrated a robust transfer of
activity from in vitro assays to greenhouse conditions.[5]

o Compounds P14, P15, and P25 provided excellent control of pathogens on potato, grape,
and cucumber crops at low dose rates (20-30 g/hectare ) in field trials.[5]

Analgesic and Anti-inflammatory Agents

A series of new hydrazinyl thiazole derivatives of piperidin-4-one were synthesized and
evaluated for analgesic activity.[6] The parent molecule was synthesized via a Mannich
condensation reaction.

SAR Highlights:
e The thiosemicarbazone intermediate showed good analgesic activity.

e Among the cyclized thiazole derivatives, compounds containing electron-withdrawing
(Bromo, -Br) and electron-donating (Methoxy, -OCHs) groups on a terminal phenyl ring
showed good pain-reducing properties, with the bromo-substituted derivative being the most
potent.[6]

4,5-disubstituted-thiazolyl amides derived from 4-hydroxy-piperidine were synthesized and
tested as anti-inflammatory and antioxidant agents.[7] The rationale is based on the well-
established role of free radicals in the inflammatory process. Compounds with antioxidant
properties are expected to protect against inflammation.

Experimental Protocol: Carrageenin-Induced Paw Edema
» Animal Model: Male Wistar rats are used.

o Compound Administration: The synthesized compounds are administered intraperitoneally at
a specific dose.

e Induction of Inflammation: 30 minutes after compound administration, 0.1 mL of 1%
carrageenin solution is injected into the subplantar region of the right hind paw.

o Measurement: The paw volume is measured using a plethysmometer at hourly intervals for 3
hours.
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e Analysis: The percentage of inhibition of edema is calculated by comparing the increase in
paw volume in the treated group versus a control group.

The study found that both the anti-inflammatory and antioxidant activities were dependent on
the specific structural characteristics of the synthesized compounds.[7]

Conclusion and Future Outlook

The 4-(Piperidin-4-yl)thiazole scaffold is a testament to the power of privileged structures in
medicinal chemistry. Its synthetic tractability, coupled with its ability to be tailored for a wide
range of biological targets, has led to the development of potent lead compounds in oncology,
neurodegeneration, and agrochemistry. Future research will likely focus on further optimizing
the pharmacokinetic and pharmacodynamic properties of these derivatives, exploring novel
therapeutic targets, and employing advanced drug delivery strategies to enhance their efficacy
and safety profiles. The continued exploration of this versatile core structure holds immense
promise for the discovery of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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